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  • Product: 3-chloro-4-methoxy-N-methylaniline
  • CAS: 90234-41-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-chloro-4-methoxy-N-methylaniline

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-chloro-4-methoxy-N-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-chloro-4-methoxy-N-methylaniline. As a substituted aniline, this compound holds potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to provide a robust and scientifically grounded profile. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its predicted characteristics and methodologies for its use.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in modern chemistry, underpinning a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of various functional groups on the aniline ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as its basicity, lipophilicity, and ability to engage in specific biological interactions.[2][3] The introduction of a chlorine atom, a methoxy group, and an N-methyl group, as seen in 3-chloro-4-methoxy-N-methylaniline, creates a unique electronic and steric profile that can be exploited in the design of novel chemical entities. Substituted anilines are particularly prevalent in the development of kinase inhibitors for oncology, where the aniline moiety often serves as a key pharmacophore.[4] However, it is also crucial to consider the potential for metabolic instability and toxicity associated with the aniline motif, which often necessitates careful molecular design and analogue synthesis to mitigate these liabilities.[5][6]

Molecular Structure and Identification

The chemical structure of 3-chloro-4-methoxy-N-methylaniline is characterized by a benzene ring substituted with a chloro group at position 3, a methoxy group at position 4, and an N-methylamino group at position 1.

IdentifierValue
IUPAC Name 3-chloro-4-methoxy-N-methylaniline
CAS Number 90234-41-6[7]
Molecular Formula C₈H₁₀ClNO[7]
Molecular Weight 171.62 g/mol [7]
SMILES CNC1=CC=C(OC)C(Cl)=C1[7]
Chemical Structure Diagram

Caption: 2D structure of 3-chloro-4-methoxy-N-methylaniline.

Physicochemical Properties (Predicted)

PropertyPredicted Value/StateRationale based on Analogues
Physical State Likely a solid at room temperature.3-Chloro-4-methoxyaniline is a solid with a melting point of 50-55 °C. N-methylation can sometimes lower the melting point, but it is expected to remain a solid.
Boiling Point > 200 °CThe boiling point of the parent amine, 3-chloro-4-methoxyaniline, is roughly estimated at 200 °C. The addition of a methyl group would likely increase the boiling point.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.Anilines generally have limited water solubility which decreases with substitution. The methoxy and N-methyl groups may slightly improve solubility in polar organic solvents.
pKa (of conjugate acid) ~4.0 - 4.5The pKa of the conjugate acid of aniline is 4.6. Electron-withdrawing groups like chlorine decrease basicity, while electron-donating groups like methoxy and N-methyl increase it. The net effect is likely a slight decrease or similar basicity to aniline.

Synthesis and Purification

A validated, step-by-step protocol for the synthesis of 3-chloro-4-methoxy-N-methylaniline is not published. However, a logical and commonly employed synthetic route would be the N-methylation of the commercially available precursor, 3-chloro-4-methoxyaniline.

Proposed Synthetic Workflow

G start 3-chloro-4-methoxyaniline (Starting Material) reaction N-Methylation Reaction start->reaction reagent Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) reagent->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product 3-chloro-4-methoxy-N-methylaniline (Final Product) purification->product Purified Product

Sources

Exploratory

3-chloro-4-methoxy-N-methylaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-chloro-4-methoxy-N-methylaniline, a substituted aniline of interest in synthetic chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-4-methoxy-N-methylaniline, a substituted aniline of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to offer valuable insights into its chemical and physical properties, plausible synthetic routes, analytical methodologies, and essential safety considerations. The information presented herein is intended to serve as a foundational resource for researchers and professionals working with this and similar chemical entities. All presented protocols and data derived from analogous compounds are clearly indicated and should be adapted and validated in a laboratory setting.

Introduction and Chemical Identity

3-chloro-4-methoxy-N-methylaniline is a polysubstituted aromatic amine. The strategic placement of a chlorine atom, a methoxy group, and an N-methyl group on the aniline scaffold suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science. The chloro and methoxy substituents are known to significantly influence the electronic and lipophilic properties of drug candidates, potentially enhancing their metabolic stability and target-binding interactions.

Table 1: Chemical Identity of 3-chloro-4-methoxy-N-methylaniline

IdentifierValueSource
CAS Number 90234-41-6[1]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
SMILES CNC1=CC=C(OC)C(Cl)=C1[1]
IUPAC Name 3-chloro-4-methoxy-N-methylaniline-

Physicochemical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeBasis of Prediction
Appearance Colorless to light yellow liquid or low-melting solidGeneral appearance of substituted anilines.
Boiling Point > 200 °CExtrapolated from substituted anilines.
Melting Point 20-40 °CLow melting points are common for N-methylated anilines.
pKa 4-5The electron-withdrawing chlorine atom is expected to decrease the basicity compared to aniline (pKa ~4.6).[2]
LogP 2.5 - 3.5Estimated based on the contributions of the substituents.

Synthesis and Manufacturing

While a specific, validated synthetic protocol for 3-chloro-4-methoxy-N-methylaniline is not published, several logical synthetic routes can be proposed based on established organic chemistry principles for the synthesis of substituted N-methylanilines.

Proposed Synthetic Pathway: Reductive Amination

A plausible and common method for the synthesis of N-methylanilines is the reductive amination of the corresponding aniline. This would involve the reaction of 3-chloro-4-methoxyaniline with formaldehyde, followed by reduction of the intermediate imine or aminal.

Reductive Amination A 3-chloro-4-methoxyaniline C [Intermediate Imine/Aminal] A->C Reaction B Formaldehyde B->C D 3-chloro-4-methoxy-N-methylaniline C->D Reduction (e.g., NaBH4, H2/Pd-C)

Caption: Proposed reductive amination pathway for the synthesis of 3-chloro-4-methoxy-N-methylaniline.

Experimental Protocol (Hypothetical):

  • Imine Formation: To a solution of 3-chloro-4-methoxyaniline (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add an aqueous solution of formaldehyde (1.1 equivalents). The reaction can be stirred at room temperature for 1-2 hours.

  • Reduction: The reaction mixture containing the intermediate imine is then cooled in an ice bath, and a reducing agent such as sodium borohydride (1.5 equivalents) is added portion-wise.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 3-chloro-4-methoxy-N-methylaniline.

Alternative Pathway: N-methylation of a Precursor

An alternative approach involves the direct N-methylation of 3-chloro-4-methoxyaniline using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

N-methylation A 3-chloro-4-methoxyaniline D 3-chloro-4-methoxy-N-methylaniline A->D B Methylating Agent (e.g., (CH3)2SO4) B->D C Base (e.g., K2CO3) C->D

Caption: N-methylation of 3-chloro-4-methoxyaniline.

Analytical Characterization

The characterization and purity assessment of 3-chloro-4-methoxy-N-methylaniline would rely on standard analytical techniques employed for small organic molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound and for monitoring reaction progress. A reverse-phase method would be most appropriate.

Table 3: Suggested HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation of aromatic amines.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidProvides good peak shape and is MS-compatible.
Gradient 5% to 95% B over 20 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Detection UV at 254 nmAromatic compounds generally absorb at this wavelength.
Injection Volume 10 µLStandard injection volume.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both identification and quantification, providing both retention time and mass spectral data.

Table 4: Suggested GC-MS Method Parameters

ParameterRecommended ConditionRationale
Column DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm)A versatile column for a wide range of organic compounds.
Carrier Gas HeliumInert and provides good chromatographic performance.
Inlet Temperature 250 °CEnsures complete volatilization of the analyte.
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/minA general-purpose temperature program.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Mass Range 50-300 amuCovers the expected mass of the parent ion and its fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound. The expected chemical shifts can be predicted based on the substituent effects.

  • ¹H NMR: Protons on the aromatic ring, the N-methyl group, and the methoxy group will give distinct signals.

  • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.

  • ¹⁵N NMR: Can provide information about the electronic environment of the nitrogen atom.[3]

Applications in Research and Drug Development

Substituted anilines are privileged structures in medicinal chemistry. The specific combination of chloro, methoxy, and N-methyl groups in 3-chloro-4-methoxy-N-methylaniline makes it an attractive starting material for the synthesis of novel bioactive compounds.

  • Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors. The substituents can be tailored to interact with specific residues in the ATP-binding pocket of kinases.

  • Precursor for Agrochemicals: Chloroanilines are used in the synthesis of various herbicides and fungicides.[4]

  • Intermediate in Dye Synthesis: Aromatic amines are fundamental precursors for azo dyes.[4]

Safety and Handling

No specific toxicity data for 3-chloro-4-methoxy-N-methylaniline is available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be toxic based on the data for structurally similar anilines.

General Hazards of Substituted Anilines:

  • Toxicity: Many anilines are toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] They can cause methemoglobinemia, leading to cyanosis.

  • Irritation: Can cause skin and eye irritation.[5]

  • Environmental Hazard: Many chloroanilines are toxic to aquatic life with long-lasting effects.[5][7]

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-chloro-4-methoxy-N-methylaniline is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic routes, analytical methods, and safety information serve as a valuable starting point for researchers. It is crucial to re-emphasize that all hypothetical protocols and inferred properties must be validated through rigorous laboratory experimentation.

References

Sources

Foundational

Technical Guide to the Physicochemical Characterization of 3-chloro-4-methoxy-N-methylaniline

A Senior Application Scientist's Field-Proven Insights into the Experimental Determination of Melting and Boiling Points Abstract: This technical guide addresses the physicochemical characterization of 3-chloro-4-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into the Experimental Determination of Melting and Boiling Points

Abstract: This technical guide addresses the physicochemical characterization of 3-chloro-4-methoxy-N-methylaniline, with a specific focus on the experimental determination of its melting and boiling points. Recognizing the absence of established literature values for this compound, this document provides researchers, scientists, and drug development professionals with a robust framework of methodologies, from classical to advanced, for accurate and reliable thermal analysis. The protocols herein are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and a self-validating system for data integrity.

Introduction: The Compound in Context

3-chloro-4-methoxy-N-methylaniline is a substituted aniline derivative. Its structure, featuring a chlorinated and methoxylated benzene ring with an N-methylated amino group, suggests it is likely a solid or a high-boiling liquid at room temperature. Substituted anilines are a critical class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules. Accurate knowledge of physical properties such as melting and boiling points is fundamental for purity assessment, process development, and quality control.[1][2]

Table 1: Physicochemical Properties of 3-chloro-4-methoxy-N-methylaniline

PropertyValueSource/Method
Molecular Formula C₈H₁₀ClNOCalculated
Molecular Weight 171.63 g/mol Calculated
Melting Point To Be DeterminedSee Section 3
Boiling Point To Be DeterminedSee Section 4

Foundational Principles: Purity and Phase Transitions

The melting point of a pure, crystalline solid is a sharp, characteristic physical constant where the solid and liquid phases are in equilibrium at a given pressure.[1] Impurities typically cause a depression in the melting point and a broadening of the melting range.[1][2] Therefore, a narrow melting range (typically 0.5-1.0°C) is a strong indicator of high purity.[1]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4] Unlike melting, boiling is highly dependent on pressure, and it is standard practice to report the pressure at which the boiling point was measured.

Experimental Protocol for Melting Point Determination

Two primary methods are recommended, a classical capillary method for its accessibility and an advanced calorimetric method for its high precision.

Classical Method: Capillary Melting Point Determination using a Thiele Tube

This method relies on indirect heating of a small sample in a capillary tube immersed in a heated oil bath. The unique shape of the Thiele tube is designed to create convection currents that ensure a uniform temperature distribution.[5][6][7]

Experimental Rationale: The key to an accurate measurement is a slow rate of heating near the melting point (approximately 1-2°C per minute).[8] This allows for thermal equilibrium to be established between the oil bath, the thermometer, and the sample, ensuring the recorded temperature is a true reflection of the sample's temperature.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the 3-chloro-4-methoxy-N-methylaniline sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end by tapping the sealed end on a hard surface.[8]

  • Apparatus Setup:

    • Clamp a Thiele tube securely to a ring stand.

    • Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side-arm loop.[9]

    • Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the middle of the thermometer bulb.[5]

    • Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil and positioned centrally within the main body of the tube.[8]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a microburner or hot air gun, using a back-and-forth motion to ensure even heating.[6][8]

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.[8]

    • For an accurate measurement, heat rapidly to about 20°C below the estimated melting point, then slow the heating rate to 1-2°C per minute.[8]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).[8]

  • Reporting: The melting point is reported as a range from T₁ to T₂. For a pure compound, this range should be narrow.

Diagram 1: Thiele Tube Setup for Melting Point Determination

G cluster_setup Thiele Tube Apparatus cluster_procedure Experimental Workflow thiele Thiele Tube with Oil thermometer Thermometer thiele->thermometer Inserted capillary Capillary Tube with Sample thermometer->capillary Attached prep Prepare & Load Sample setup Assemble Apparatus prep->setup heat_fast Rapid Preliminary Heating setup->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe & Record T1 (First Drop) heat_slow->observe record_t2 Record T2 (Fully Melted) observe->record_t2 report Report Melting Range (T1-T2) record_t2->report

Caption: Workflow for melting point determination using a Thiele tube.

Advanced Method: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It provides a precise melting temperature (Tₘ), often taken as the peak of the endothermic melting event.

Experimental Rationale: As the sample melts, it requires more energy (an endothermic process) than the empty reference pan to maintain the same rate of temperature increase.[11] This difference in heat flow is detected and plotted, resulting in a peak whose area is proportional to the enthalpy of fusion and whose peak temperature is the melting point.[10][11]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan in the DSC instrument's sample holder and an empty, sealed reference pan in the reference holder.

    • Program the instrument with the desired temperature profile. A typical profile involves an initial equilibration, a heating ramp (e.g., 10°C/min), and a final isotherm.

  • Data Acquisition: Initiate the temperature program. The instrument will record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the melting transition.

    • The onset temperature of the peak is often reported, but the peak maximum is commonly taken as the melting point (Tₘ). The software will calculate this value precisely.

Experimental Protocol for Boiling Point Determination

Similar to melting point, both classical and advanced methods are available for determining the boiling point.

Classical Method: Micro Boiling Point Determination (Siwoloboff Method)

This technique is well-suited for small sample quantities and utilizes the principle of vapor pressure equalization within an inverted capillary tube.[12]

Experimental Rationale: The sample is heated until a rapid stream of bubbles emerges from the inverted capillary, indicating that the vapor pressure of the substance inside the capillary has overcome the atmospheric pressure.[13] As the apparatus cools, the vapor pressure drops. The boiling point is the temperature at which the external atmospheric pressure becomes greater than the vapor pressure, causing the liquid to be drawn back into the capillary tube.[12]

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small amount of liquid 3-chloro-4-methoxy-N-methylaniline (approx. 0.5 mL) into a small test tube (fusion tube).

    • Take a capillary tube sealed at one end and place it into the fusion tube with the open end down.[5]

  • Apparatus Setup:

    • Attach the fusion tube assembly to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Set up the Thiele tube as described in Section 3.1, and immerse the thermometer/sample assembly into the oil bath.[12]

  • Heating and Observation:

    • Heat the side arm of the Thiele tube gently.

    • Observe the capillary tube. Initially, trapped air will expand and exit as bubbles.[12]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[13] This indicates the temperature is just above the boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

  • Recording the Boiling Point:

    • The stream of bubbles will slow and eventually stop.

    • Carefully observe the capillary. The boiling point is the temperature at which the liquid is first drawn into the inverted capillary tube.[12][14]

    • Record the barometric pressure at the time of the experiment.

Diagram 2: Siwoloboff Method for Boiling Point Determination

G cluster_heating Heating Phase cluster_cooling Cooling & Observation Phase start_heat Begin Heating bubbles_air Trapped Air Expands (Initial Bubbles) start_heat->bubbles_air bubbles_vapor Rapid Vapor Bubbles (T > BP) bubbles_air->bubbles_vapor stop_heat Remove Heat bubbles_vapor->stop_heat cool_down Apparatus Cools stop_heat->cool_down bubbles_stop Bubbles Stop cool_down->bubbles_stop liquid_enters Liquid Enters Capillary (VP = Atm. P) bubbles_stop->liquid_enters record_bp Record Temperature = Boiling Point liquid_enters->record_bp

Caption: Logical workflow of the micro boiling point determination.

Advanced Method: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15] It can be used to determine boiling points by identifying the temperature at which significant mass loss due to vaporization occurs.

Experimental Rationale: As the sample is heated, its vapor pressure increases. The boiling point is the temperature at which vaporization becomes rapid, leading to a sharp decrease in the measured mass of the sample. The onset temperature of this mass loss step in the TGA curve corresponds to the boiling point.[16]

Step-by-Step Protocol:

  • Instrument Setup:

    • Place a small, accurately weighed amount of the liquid sample into a TGA sample pan (e.g., alumina or platinum).

    • Place the pan onto the highly sensitive microbalance within the TGA furnace.

  • Data Acquisition:

    • Program the instrument to heat the sample at a controlled rate (e.g., 10-20°C/min) under an inert gas flow (e.g., nitrogen) to prevent oxidative decomposition.[17]

    • Initiate the experiment. The instrument will record mass loss versus temperature.

  • Data Analysis:

    • The resulting TGA curve will show a distinct step where the mass drops to near zero.

    • The boiling point can be identified from the onset temperature of this mass loss step or from the peak of the first derivative of the TGA curve (the DTG curve), which indicates the point of maximum rate of mass loss.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-chloro-4-methoxy-N-methylaniline is not widely available, its structure as a substituted aniline warrants significant precautions. Aniline and its derivatives are often toxic if swallowed, in contact with skin, or if inhaled.[18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[19]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[18][20]

  • Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[18]

Conclusion

The determination of fundamental physical properties like melting and boiling points is a cornerstone of chemical research and development. In the absence of published data for 3-chloro-4-methoxy-N-methylaniline, this guide provides a comprehensive and scientifically grounded approach to obtaining these values. By employing the detailed classical and advanced methodologies, researchers can generate accurate, reliable, and verifiable data, ensuring the integrity of subsequent research and development activities.

References

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  • JoVE. (2020, March 26). Video: Boiling Points - Concept. [Link]

  • Sciencemadness Wiki. (2018, October 8). Thiele tube. [Link]

  • chemconnections. (n.d.). Boiling Point Determination. [Link]

  • LAB Comercial. (n.d.). Tube for melting point measurement according to Thiele. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

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  • University of Calgary. (n.d.). Micro-boiling point measurement. [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

  • Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). [Link]

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  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]

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  • PubMed. (n.d.). Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides. [Link]

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  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Polymer Science Learning Center. (n.d.). Differential Scanning Calorimetry. [Link]

  • Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
  • Google Patents. (n.d.). CN102701996A - A method for preparing 3-chloro-4-methylaniline.
  • Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

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  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. [Link]

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Exploratory

In-Depth Technical Guide: Stability of 3-Chloro-4-methoxy-N-methylaniline Under Standard Conditions

[1] Executive Summary 3-Chloro-4-methoxy-N-methylaniline (CAS: 90234-41-6) is a specialized secondary aniline intermediate used primarily in the synthesis of pharmaceuticals and fine chemical dyes.[1][2] Its stability pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Chloro-4-methoxy-N-methylaniline (CAS: 90234-41-6) is a specialized secondary aniline intermediate used primarily in the synthesis of pharmaceuticals and fine chemical dyes.[1][2] Its stability profile is defined by a dichotomy: while the core aromatic scaffold exhibits robust hydrolytic resistance, the N-methyl and methoxy functionalities render the molecule highly susceptible to oxidative degradation and photolytic decomposition .[1]

Under standard laboratory conditions (25°C, ambient atmosphere, ambient light), this compound is metastable . Without proper passivation (inert atmosphere, light protection), it undergoes measurable degradation within 24–48 hours, primarily yielding demethylated byproducts and colored quinoid species. This guide provides the mechanistic insights and protocols necessary to handle, store, and monitor this compound with high fidelity.

Part 1: Physicochemical Baseline & Stability Drivers

To predict stability, one must understand the electronic environment of the molecule. The interplay between the electron-donating methoxy group and the electron-withdrawing chlorine atom creates a specific reactivity profile.[1]

Structural Properties
PropertyValue / CharacteristicImpact on Stability
CAS Number 90234-41-6Unique identifier for tracking batches.[1]
Molecular Formula C₈H₁₀ClNOMW: 171.62 g/mol .[1][2]
Functional Groups Secondary Amine, Aryl Chloride, Aryl EtherAmine: Oxidation prone.[1] Ether: Activates ring.[1] Cl: Deactivates ring slightly.
pKa (Calculated) ~4.5 – 5.0 (Conjugate Acid)Weakly basic.[1] Stable in neutral/basic media; forms salts in strong acids.[1]
LogP (Predicted) ~2.3 – 2.5Lipophilic.[1] Requires organic solvents (MeCN, MeOH) for analysis.
Appearance Colorless to pale yellow oil/low-melting solidDarkening (Red/Brown) indicates oxidation (quinone formation).[1]
The Electronic "Push-Pull" Effect[1]
  • The "Push": The methoxy group (-OCH₃) at the para position and the N-methyl group are strong electron donors.[1] This increases the electron density on the nitrogen atom and the aromatic ring, significantly lowering the oxidation potential.

  • The "Pull": The chlorine atom at the meta position exerts a weak inductive withdrawing effect (-I), but it is insufficient to counteract the strong activation from the oxygen and nitrogen.[1]

  • Net Result: The molecule is electron-rich , making it a prime target for electrophilic attack (by oxygen radicals) and photo-oxidation.[1]

Part 2: Degradation Mechanisms

Understanding how the molecule breaks down is essential for interpreting impurity profiles.[1]

Primary Pathway: Oxidative N-Demethylation

The most rapid degradation pathway under standard conditions is the loss of the N-methyl group.[1] This is often catalyzed by trace metals or light in the presence of oxygen.

  • Radical Formation: Oxygen abstracts an electron from the nitrogen lone pair, forming a radical cation.[1]

  • H-Abstraction: A hydrogen is removed from the N-methyl group.[1]

  • Imine Formation: An intermediate imine species is formed.[1]

  • Hydrolysis: The imine hydrolyzes to release formaldehyde (HCHO) and the primary amine, 3-chloro-4-methoxyaniline .[1]

Secondary Pathway: Quinone Imine Formation

Extended exposure to air causes the colorless oil to turn brown/red. This is due to the formation of highly conjugated quinoid species. The electron-rich ring is oxidized to a quinone imine structure, often coupled with polymerization (tar formation).[1]

Pathway Visualization

The following diagram illustrates the critical degradation nodes.

DegradationPathways Parent 3-Chloro-4-methoxy- N-methylaniline (Parent) Radical Radical Cation Intermediate Parent->Radical Oxidation (O2/Light) Imine Imine Intermediate Radical->Imine -H• Quinone Colored Quinoid Species Radical->Quinone Extended Oxidation PrimaryAmine 3-Chloro-4-methoxyaniline (Major Degradant) Imine->PrimaryAmine +H2O (Hydrolysis) Formaldehyde Formaldehyde Imine->Formaldehyde +H2O

Caption: Mechanistic flow of oxidative degradation leading to N-demethylation and chromophore formation.

Part 3: Forced Degradation Protocols (Stress Testing)[3]

To validate analytical methods and determine shelf-life, you must perform forced degradation.[1] Do not rely on generic protocols; use these tailored conditions.

Protocol Overview
Stress TypeConditionTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hrs< 5% (Stable)Stability of Ether/Amine bonds.[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hrs< 5% (Stable)Stability of Aryl Chloride.[1]
Oxidation 3% H₂O₂, RT, 1–2 hrs10–20% (Labile) N-oxidation, Ring oxidation.[1]
Photolysis 1.2M lux hours (UV/Vis)10–20% (Labile) Radical-mediated decomposition.[1]
Thermal 60°C (Solid/Neat), 7 days5–10%Pyrolysis/Auto-oxidation.[1]
Step-by-Step Oxidative Stress Protocol (Critical)

Since oxidation is the primary failure mode, this experiment is critical for validating your HPLC method's specificity.[1]

  • Preparation: Dissolve 10 mg of 3-chloro-4-methoxy-N-methylaniline in 5 mL of Acetonitrile.

  • Stress Induction: Add 1 mL of 30% Hydrogen Peroxide (H₂O₂).[1]

  • Incubation: Store at Room Temperature (20–25°C) in the dark.

  • Sampling:

    • T=0: Inject immediately.

    • T=1 hr: Inject.

    • T=4 hr: Inject.

  • Quenching: Before HPLC analysis, quench the peroxide by adding a stoichiometric excess of Sodium Metabisulfite (Na₂S₂O₅) solution to prevent on-column degradation.[1]

  • Analysis: Look for the emergence of the N-oxide (early eluting) and the primary aniline (late eluting depending on pH).[1]

Part 4: Analytical Monitoring Strategy

A standard C18 Reverse Phase HPLC method is sufficient, but pH control is vital due to the basic nitrogen.

Recommended HPLC Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 9.0 (Basic pH suppresses protonation, improving peak shape for anilines).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (max) and 280 nm.[1]

  • Temperature: 30°C.

Why pH 9.0? At acidic pH, the aniline nitrogen is protonated (


), which can interact with residual silanols on the column, causing tailing. At pH 9.0, the molecule is neutral, ensuring sharp peaks and better resolution from impurities.

Part 5: Handling & Storage Guidelines

Every protocol must be a self-validating system.[1] If the material changes color, the system has failed.

Storage Hierarchy
  • Primary Containment: Amber glass vials with Teflon-lined caps (prevents light and leaching).

  • Atmosphere: Headspace must be purged with Argon or Nitrogen .[1] Oxygen is the enemy.[1]

  • Temperature: Refrigerate (2–8°C) for short-term (< 1 month). Freeze (-20°C) for long-term storage.

  • Handling: Always handle in a fume hood. Avoid using metal spatulas if possible (metal ions can catalyze oxidation); use glass or plastic.[1]

Safety (SDS Summary)
  • Hazards: Toxic if swallowed (H301), Toxic in contact with skin (H311).[1][3]

  • PPE: Nitrile gloves, safety glasses, lab coat.

  • Spill: Absorb with sand/vermiculite.[1] Do not use combustible materials (sawdust).[1]

Part 6: Stability Testing Workflow

The following diagram outlines the decision logic for stability testing this compound in a drug development context.

StabilityWorkflow Start Start Stability Study Stress Forced Degradation (Acid, Base, Ox, Light) Start->Stress MethodVal Validate Analytical Method (Specificity/Mass Balance) Stress->MethodVal Storage Select Storage Condition MethodVal->Storage Check Check Appearance (Color Change?) Storage->Check Weekly Monitoring Pass Continue Study Check->Pass No Change Fail Quarantine & Re-purify Check->Fail Brown/Red Color Pass->Check Next Timepoint

Caption: Operational workflow for stability validation and routine monitoring.

References

  • PubChem. (2025).[1][4][5] 3-Chloro-4-methylaniline Compound Summary (Related Structure). National Library of Medicine.[1] [Link][1]

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 3-Chloro-4-methoxy-N-methylaniline

Abstract & Strategic Overview The precise synthesis of secondary anilines, such as 3-chloro-4-methoxy-N-methylaniline (CAS: 90234-41-6), is a critical transformation in medicinal chemistry, particularly for optimizing ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The precise synthesis of secondary anilines, such as 3-chloro-4-methoxy-N-methylaniline (CAS: 90234-41-6), is a critical transformation in medicinal chemistry, particularly for optimizing pharmacokinetic profiles of drug candidates. While direct alkylation of anilines with methyl iodide often leads to over-alkylation (forming tertiary amines and quaternary ammonium salts), Reductive Amination offers a superior, self-validating pathway with high selectivity for the mono-methylated product.

This protocol details a robust, scalable methodology using 3-chloro-4-methoxyaniline (CAS: 5345-54-0) as the starting material. By utilizing paraformaldehyde as the carbon source and sodium borohydride (


) as the reducing agent, we ensure high atom economy and minimize side reactions. This approach is preferred in drug development for its operational simplicity and functional group tolerance.

Reaction Mechanism & Pathway Analysis

The synthesis proceeds through a two-stage "one-pot" mechanism. First, the primary aniline attacks the carbonyl carbon of the formaldehyde (generated in situ from paraformaldehyde) to form a hemiaminal, which dehydrates to an imine (Schiff base). In the second stage, this electrophilic imine is selectively reduced by borohydride to the secondary amine.

Mechanistic Flowchart

ReactionPathway Start 3-Chloro-4-methoxyaniline (Primary Amine) Reagent1 Paraformaldehyde / MeOH (Dehydration) Start->Reagent1 Inter Imine Intermediate (Schiff Base) Reagent1->Inter - H2O Reagent2 NaBH4 (Reduction) Inter->Reagent2 Product 3-Chloro-4-methoxy-N-methylaniline (Target Secondary Amine) Reagent2->Product Hydride Transfer SideProduct Tertiary Amine (Over-alkylation Risk) Product->SideProduct Excess HCHO/Reductant

Figure 1: Step-wise mechanistic pathway for the selective N-monomethylation of electron-deficient anilines.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2][3]PurityRole
3-Chloro-4-methoxyaniline 157.601.0>97%Substrate
Paraformaldehyde 30.031.5 - 2.0Reagent GradeC1 Source
Sodium Methoxide (NaOMe) 54.020.1 - 0.225% in MeOHCatalyst
Sodium Borohydride (NaBH4) 37.831.5>98%Reductant
Methanol (MeOH) 32.04N/AAnhydrousSolvent
Step-by-Step Methodology

Phase 1: Imine Formation

  • Preparation: In a clean, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxyaniline (10.0 mmol, 1.58 g) in anhydrous Methanol (30 mL).

  • Activation: Add Sodium Methoxide solution (1.0 mmol) to the flask. This basic environment facilitates the depolymerization of paraformaldehyde and the nucleophilic attack of the aniline.

  • Addition: Add Paraformaldehyde (15.0 mmol, 450 mg) in a single portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 50°C for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (

      
      ) should disappear, replaced by the imine intermediate.
      

Phase 2: Selective Reduction 5. Cooling: Remove the heat source and allow the reaction mixture to cool to 0°C using an ice bath. 6. Reduction: Carefully add Sodium Borohydride (15.0 mmol, 567 mg) portion-wise over 15 minutes.

  • Caution: Gas evolution (
    
    
    ) will occur. Ensure the reaction is vented through a bubbler or open to the hood atmosphere.
  • Completion: Remove the ice bath and stir at room temperature for 1 hour.
  • Validation: Perform LC-MS or TLC. The imine should convert fully to the N-methyl product.

Phase 3: Work-up and Purification [4] 8. Quench: Slowly add saturated aqueous


 (20 mL) to quench excess borohydride. Stir for 10 minutes.
9.  Extraction:  Remove methanol under reduced pressure (rotary evaporator). Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM)  (

mL). 10. Drying: Combine organic layers, wash with brine, and dry over anhydrous

. Filter and concentrate. 11. Purification: If necessary, purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (90:10 to 80:20).

Critical Process Parameters & Troubleshooting

To ensure reproducibility (Trustworthiness), adhere to the following control parameters:

ParameterSpecificationRationale (Causality)
Temperature (Phase 1) 50°C ± 5°CSufficient heat is required to depolymerize paraformaldehyde, but excessive heat promotes dimer formation.
Stoichiometry (HCHO) 1.5 - 2.0 eqA slight excess ensures complete conversion of the aniline, but too much increases the risk of dimethylation.
Quenching pH pH 6-7Neutralization prevents acid-catalyzed hydrolysis or side reactions during work-up.
Workflow Diagram

Workflow Step1 Dissolve Aniline in MeOH Add NaOMe Catalyst Step2 Add Paraformaldehyde Heat 50°C (2-4h) Step1->Step2 Decision1 TLC Check: SM Consumed? Step2->Decision1 Decision1->Step2 No (Continue Heating) Step3 Cool to 0°C Add NaBH4 (Portion-wise) Decision1->Step3 Yes Step4 Quench (NH4Cl) Extract (DCM) Step3->Step4 Step5 Concentrate & Purify Step4->Step5

Figure 2: Operational workflow for the reductive amination process.

Safety and Compliance

  • Chemical Safety: 3-chloro-4-methoxyaniline is toxic if swallowed (H302) and may cause skin irritation. Handle in a certified fume hood wearing nitrile gloves and safety goggles.

  • Reactivity Hazards: Sodium borohydride releases flammable hydrogen gas upon contact with acids or water. Keep away from open flames.

  • Waste Disposal: All halogenated organic waste must be segregated. Aqueous waste containing boron should be disposed of according to local EHS regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21441, 3-Chloro-4-methoxyaniline. Retrieved from [Link]

  • Royal Society of Chemistry. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (General methodology reference). Retrieved from [Link]

  • Bhattacharyya, S. (1995).[5] Reductive Alkylation of Primary Amines with Paraformaldehyde and Sodium Borohydride. (Classic Protocol Basis). Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application

Procedures for nucleophilic substitution using 3-chloro-4-methoxy-N-methylaniline

Technical Guide: Nucleophilic Substitution Strategies Involving 3-Chloro-4-methoxy-N-methylaniline Introduction 3-Chloro-4-methoxy-N-methylaniline is a versatile trisubstituted arene intermediate critical in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Nucleophilic Substitution Strategies Involving 3-Chloro-4-methoxy-N-methylaniline

Introduction

3-Chloro-4-methoxy-N-methylaniline is a versatile trisubstituted arene intermediate critical in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals. Its unique substitution pattern—featuring an electron-donating methoxy group (para to the nitrogen), a reactive secondary amine, and a meta-chlorine handle—creates a "push-pull" electronic environment that dictates specific nucleophilic substitution strategies.

This guide details the two primary operational modes for this compound:

  • Mode A (Nucleophile): Utilizing the secondary amine for N-alkylation or N-acylation.

  • Mode B (Electrophile): Displacing the C-3 chlorine atom via Palladium-catalyzed cross-coupling (Buchwald-Hartwig), overcoming the deactivating effect of the electron-rich ring.

Part 1: Reactivity Profile & Strategic Logic

The molecule presents a dichotomy in reactivity. The N-methyl group and the 4-methoxy group are strong electron-donating groups (EDGs), which significantly increase electron density in the aromatic ring.

  • Impact on N-Substitution: The secondary amine is highly nucleophilic due to the inductive donation from the methyl group and resonance stabilization from the phenyl ring.[1] It readily undergoes SN2 reactions with alkyl halides.[1]

  • Impact on C-Cl Substitution: The electron-rich nature of the ring renders classical Nucleophilic Aromatic Substitution (SNAr) ineffective. The ring repels incoming nucleophiles.[1] Therefore, substitution at the C-3 position requires Transition Metal Catalysis (e.g., Buchwald-Hartwig Amination) rather than classical SNAr conditions.[1]

ReactivityMap Substrate 3-Chloro-4-methoxy- N-methylaniline N_Attack Path A: N-Functionalization (Compound = Nucleophile) Substrate->N_Attack High Electron Density at Nitrogen C_Attack Path B: C-3 Functionalization (Compound = Electrophile) Substrate->C_Attack Oxidative Addition into C-Cl Bond SN2 Mechanism: SN2 / Addition-Elimination Reagent: Alkyl Halides / Acyl Chlorides N_Attack->SN2 PdCat Mechanism: Pd-Catalyzed Coupling (Buchwald-Hartwig) Reagent: Aryl Amines / Boronic Acids C_Attack->PdCat

Figure 1: Reactivity map distinguishing the dual roles of the substrate based on electronic environment.

Part 2: Mode A – The Compound as Nucleophile (N-Alkylation)

Objective: Derivatization of the secondary amine to a tertiary amine using an alkyl halide (R-X).

Mechanism: SN2 Substitution

The N-methylaniline nitrogen attacks the electrophilic carbon of the alkyl halide.[1] A base is required to neutralize the generated acid (HX) and prevent the formation of an unreactive ammonium salt.[1]

Protocol 1: Base-Mediated N-Alkylation
ParameterSpecification
Substrate 3-Chloro-4-methoxy-N-methylaniline (1.0 equiv)
Electrophile Alkyl Bromide/Iodide (1.1 – 1.2 equiv)
Base Cesium Carbonate (Cs₂CO₃) or K₂CO₃ (2.0 – 3.0 equiv)
Solvent Acetonitrile (ACN) or DMF (0.1 M concentration)
Temperature 60°C – 80°C
Time 4 – 12 Hours

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxy-N-methylaniline (1.0 equiv) in anhydrous Acetonitrile (ACN).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) in a single portion.[1] Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in organic solvents, often increasing reaction rates.[1]

  • Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.[1] If the alkyl halide is a solid, dissolve it in a minimum amount of ACN first.[1]

  • Reaction: Fit the flask with a reflux condenser and heat to 60°C under an inert atmosphere (Nitrogen or Argon). Monitor by TLC or LC-MS every 2 hours.

  • Work-up: Once conversion is >95%, cool to room temperature. Filter through a pad of Celite to remove inorganic salts.[1] Rinse the pad with Ethyl Acetate.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Critical Control Point: Avoid using mineral bases (NaOH) in protic solvents if the alkyl halide is sensitive to hydrolysis.[1]

Part 3: Mode B – The Compound as Electrophile (C-3 Substitution)

Objective: Replacement of the C-3 Chlorine atom with an external amine or nucleophile.

Mechanism: Buchwald-Hartwig Cross-Coupling

Since the ring is electron-rich, the oxidative addition of Palladium into the C-Cl bond is the rate-limiting step. Specialized bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are required to facilitate this step and prevent catalyst deactivation.[1]

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Substrate LigEx Amine Coordination & Deprotonation OxAdd->LigEx + Amine / Base RedElim Reductive Elimination (Product Formation) LigEx->RedElim RedElim->Pd0 Regeneration Product Product: C-3 Substituted Aniline RedElim->Product Substrate Substrate: 3-Cl-4-OMe-Aniline Substrate->OxAdd

Figure 2: Catalytic cycle for the displacement of Chlorine using Palladium catalysis.

Protocol 2: Buchwald-Hartwig Amination
ParameterSpecification
Catalyst Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂
Ligand BrettPhos or XPhos (2-4 mol%)
Coupling Partner Primary/Secondary Amine (1.2 equiv)
Base Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Solvent Toluene or 1,4-Dioxane (Anhydrous, Degassed)
Temperature 100°C – 110°C

Step-by-Step Procedure:

  • Inert Setup: This reaction is highly sensitive to Oxygen.[1] Use a glovebox or strict Schlenk line techniques.[1]

  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and BrettPhos (1:2 ratio) in Toluene and stir at ambient temperature for 5 minutes to generate the active catalyst species.[1]

  • Reaction Assembly: In a heavy-walled reaction tube equipped with a stir bar, add:

    • 3-chloro-4-methoxy-N-methylaniline (1.0 equiv)[2]

    • Coupling Amine (1.2 equiv)[1]

    • NaOtBu (1.4 equiv) - Handle quickly as it is hygroscopic.

  • Catalyst Addition: Transfer the pre-formed catalyst solution into the reaction tube via syringe.

  • Degassing: Sparge the mixture with Argon for 5-10 minutes. Seal the tube with a Teflon-lined screw cap.[2]

  • Heating: Heat the block to 100°C for 12-18 hours.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and water.[1][2] Separate layers. The organic layer must be dried over Na₂SO₄.[1][2]

  • Purification: Residue often contains phosphine oxides.[1] Purification via column chromatography is required.[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Mode A) Steric hindrance or poor nucleophilicity.Switch solvent to DMF (more polar) or add NaI (Finkelstein catalyst) to generate a more reactive alkyl iodide in situ.[1]
Low Conversion (Mode B) Oxidative addition failure (C-Cl bond too strong).Switch Ligand to BrettPhos G3 precatalyst. Ensure strict oxygen-free conditions.
De-halogenation (Mode B)

-Hydride elimination side reaction.
Use a base without

-hydrogens (e.g., Cs₂CO₃ instead of alkoxides) or lower temperature.[1]

Part 5: Safety & Handling

  • Toxicity: Anilines are generally toxic by inhalation and skin absorption.[1] They can cause methemoglobinemia.[1] All procedures must be conducted in a fume hood.

  • Sensitization: 3-chloro-4-methoxy-N-methylaniline is a potential skin sensitizer. Double-gloving (Nitrile) is recommended.

  • Waste: Palladium waste must be segregated into heavy metal waste streams.[1]

References

  • Buchwald-Hartwig Amination Overview. Organic Chemistry Portal.[1] Retrieved from [Link][1][2]

  • Nucleophilic Aromatic Substitution Mechanisms. Chemistry LibreTexts. Retrieved from [Link][1][2][3][4][5][6][7][8]

Sources

Method

Application Note: Optimized Solubilization Protocols for 3-Chloro-4-methoxy-N-methylaniline

Abstract & Chemical Profile[1][2][3][4][5] This guide provides evidence-based protocols for dissolving 3-chloro-4-methoxy-N-methylaniline , a lipophilic secondary amine intermediate often used in medicinal chemistry.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile[1][2][3][4][5]

This guide provides evidence-based protocols for dissolving 3-chloro-4-methoxy-N-methylaniline , a lipophilic secondary amine intermediate often used in medicinal chemistry.[1][2] Due to the presence of a chlorine atom and a methoxy group on the aromatic ring, combined with the N-methyl substitution, this compound exhibits poor aqueous solubility at neutral pH but high solubility in polar aprotic solvents.[1][2]

Successful handling requires managing two critical physicochemical risks: oxidative degradation (browning) and precipitation upon aqueous dilution .[2]

Physicochemical Drivers of Solubility
FeaturePropertyImpact on Solubilization
Core Structure Aniline DerivativeProne to oxidation; requires inert gas storage.[1][2]
Functional Groups 3-Chloro, 4-MethoxyIncreases lipophilicity (LogP > 2); reduces water solubility.[1][2]
Amine Type Secondary (

-Methyl)
Weakly basic (pKa ~4-5).[1][2] Forms soluble salts with strong acids.[2]
H-Bonding Donor (1), Acceptor (2)Excellent solubility in DMSO and Ethanol.[1][2]

Solvent Selection Matrix

The following matrix categorizes solvents based on their suitability for specific experimental applications.

Solvent ClassRecommended SolventSolubility RatingApplication Context
Polar Aprotic DMSO (Dimethyl sulfoxide)Excellent (>50 mg/mL)Primary Choice. Cryopreservation of stocks; biological assays.[1][2]
Polar Aprotic DMF (Dimethylformamide)Excellent (>50 mg/mL)Alternative to DMSO for chemical synthesis; avoid in cell culture due to toxicity.[1]
Polar Protic Ethanol (Absolute)Good (~20-30 mg/mL)Evaporation-based applications; formulations requiring low residual toxicity.[1][2]
Chlorinated DCM (Dichloromethane)High Synthesis and extraction only.[1][2] Not for biological stocks.[2]
Aqueous Water (Neutral pH) Poor (<0.1 mg/mL)DO NOT USE. Will result in immediate precipitation.[1][2]
Aqueous 0.1 M HCl Moderate Forms the hydrochloride salt (in situ), enabling aqueous solubility.[1]

Visual Workflow: Solvent Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on your downstream application.

SolventSelection Start Start: 3-chloro-4-methoxy-N-methylaniline (Solid) AppCheck Determine Application Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay ChemSynth Chemical Synthesis (Reactions) AppCheck->ChemSynth AnimalStudy In Vivo Study (Animal Model) AppCheck->AnimalStudy DMSO Use DMSO Stock (Max 100 mM) BioAssay->DMSO High Solubility DCM Use DCM or THF ChemSynth->DCM Inert Solvent Formulation Aqueous Formulation (Req. pH Adjustment) AnimalStudy->Formulation Biocompatibility SaltMethod Dissolve in 1.0 eq HCl + 5% Dextrose Formulation->SaltMethod Convert to Salt

Figure 1: Decision tree for selecting the optimal solvent system based on experimental requirements.

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Purpose: To create a stable, high-concentration master stock (e.g., 50 mM) for long-term storage and dilution.[1][2]

Materials:

  • 3-chloro-4-methoxy-N-methylaniline (Solid)[1][2]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

  • Amber glass vials (Borosilicate) with PTFE-lined caps[1][2]

  • Argon or Nitrogen gas source[1]

Procedure:

  • Calculate: Determine the mass required. For 10 mL of 50 mM stock (MW ≈ 171.62 g/mol ):

    
    [1]
    
  • Weigh: Weigh ~86 mg of the substance into an amber vial. Record the exact mass.

  • Solvent Addition: Add half the calculated volume of DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature (25°C) for 5 minutes.

    • Critical Control: Do not heat above 40°C to prevent degradation.[2]

  • Finalize Volume: Add the remaining DMSO to reach the target concentration.

  • Inspection: Hold the vial up to a light source. The solution should be clear and free of "Schlieren lines" (wavy refraction lines indicating incomplete mixing).[2]

  • Storage: Purge the headspace with Argon/Nitrogen, cap tightly, and store at -20°C.

Protocol B: Aqueous Formulation (In Situ Salt Formation)

Purpose: To prepare a water-soluble working solution for animal studies or assays where DMSO is contraindicated.[1][2] This method utilizes the basic nitrogen to form a hydrochloride salt.[2]

Mechanism:


[1][2]

Procedure:

  • Weigh: Place the target mass of the compound into a clean vial.

  • Acidification: Add 1.05 molar equivalents of 0.1 M or 1.0 M HCl directly to the solid.

    • Note: A slight excess (5%) ensures complete protonation.[2]

  • Mixing: Vortex until the solid fully dissolves. The solution may turn slightly yellow; this is normal.[2]

  • Dilution: Slowly add the formulation vehicle (e.g., Saline, PBS, or 5% Dextrose) to the desired final volume.

    • Warning: Do not use PBS initially.[2] The phosphate buffer capacity might neutralize the acid before the salt is fully stable, causing precipitation.[2] Dissolve in dilute acid/water first, then add buffer if necessary.[2]

  • pH Check: Verify the final pH is physiological (pH 4.5–7.0). If too acidic, carefully back-titrate with dilute NaOH, but monitor closely for precipitation (cloudiness).[1][2]

Troubleshooting & Stability

Common Failure Modes
ObservationCauseRemediation
Solution turns brown/black Oxidation of the aniline amine.[1][2]Discard. Always store under inert gas (Ar/N2). Use fresh DMSO.
Cloudiness upon water addition "Crashing out" (Precipitation).[2]The compound is hydrophobic.[2] Increase DMSO concentration or use the HCl salt method (Protocol B).
Crystals at -20°C DMSO freezing/saturation.Thaw completely at Room Temp and vortex before use.[2] Do not heat.
Diagram: The "Salting-In" Mechanism

This diagram visualizes why acid is required for aqueous solubility.[1][2]

SaltMechanism Neutral Neutral Form (Lipophilic) Acid + HCl (Protonation) Neutral->Acid Reacts with Salt Ionic Salt Form (Hydrophilic) Acid->Salt Forms Water Dissolves in Water Salt->Water High Solubility

Figure 2: Conversion of the lipophilic free base to the water-soluble hydrochloride salt.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90234-41-6 (3-Chloro-4-methoxy-N-methylaniline).[1][2] Retrieved from [Link][1][2]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Standard reference for pKa-dependent solubility profiling).

  • Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective.[2] International Journal of Pharmaceutics.[2] (Source for in situ salt formation protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-4-Methoxy-N-Methylaniline Solubility

Status: Operational Agent: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: SOL-3C4M-NMA-001[1][2][3] Executive Summary: The "Grease" Problem You are likely here because 3-chloro-4-methoxy-N-methylanili...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: SOL-3C4M-NMA-001[1][2][3]

Executive Summary: The "Grease" Problem

You are likely here because 3-chloro-4-methoxy-N-methylaniline (let's call it 3-Cl-4-OMe-NMA ) is refusing to dissolve in your aqueous bioassay media, or it is "crashing out" (precipitating) immediately upon dilution from DMSO.[1][2][3]

This is not a user error; it is a structural inevitability.[3] This molecule combines a lipophilic aromatic core with two hydrophobic substituents (Chloro and Methoxy groups).[3] While the N-methyl amine offers a handle for ionization, its intrinsic basicity (


) is too low to be protonated at neutral pH (7.4).[1][2][3]

The Solution: You must transition from passive solvation (hoping water works) to active manipulation (forcing ionization or cosolvation).

Part 1: Diagnostic & Quick Fixes

Q1: Why is this compound an oil/solid that floats on water?

A: You are fighting Crystal Lattice Energy and Lipophilicity (LogP) .[3]

  • The Chemistry: The chlorine atom (electron-withdrawing) and the methoxy group (electron-donating) create a "push-pull" electronic system, but physically, they are both greasy, hydrophobic shields.[1][2]

  • The Physics: At pH 7.0, the amine is unprotonated (neutral). The neutral form has a predicted LogP > 2.[3]5. It prefers to stick to itself rather than interact with water dipoles.[3]

  • The Fix: Do not sonicate for hours; it won't work.[3] You need to change the solvent system.[3][4][5]

Q2: What is the "Golden Triangle" of solvents for this compound?

A: Use the table below to select the correct vehicle based on your application.

Solvent SystemSolubility RatingApplication CaseRisk Factor
DMSO (Anhydrous) Excellent (>50 mg/mL)Stock solutions (10-100 mM).[1][2][3]Freezing: DMSO freezes at 19°C. Oxidation: Can oxidize the amine over time.[3]
Ethanol / Methanol Good (>20 mg/mL)Intermediate dilutions; chemical synthesis.[3]Evaporation: Concentration changes if not sealed.[3]
Water (pH 7.4) Poor (<0.1 mg/mL)Biological assays (Cell culture).[3]Precipitation: Will crash out if >1% DMSO is used.[3]
0.1 N HCl (aq) High (>10 mg/mL)Aqueous dosing; IV formulation.[3]pH Shock: Must be buffered before adding to cells.[3]

Part 2: The "Crash-Out" Phenomenon (Precipitation on Dilution)[1][2][3]

Q3: I dissolved it in DMSO, but when I added it to my buffer, it turned cloudy. Why?

A: This is Kinetic Solubility Failure .[3] When you inject a concentrated DMSO stock into water, the DMSO (which loves water) rapidly diffuses away from your compound. The compound molecules are left stranded in a hostile aqueous environment.[3] If they find each other faster than the water can solvate them, they aggregate.

Troubleshooting Protocol: The "Step-Down" Dilution Do not dilute 1000x in one step.

  • Start: 100 mM Stock in DMSO.

  • Intermediate: Dilute 1:10 into Ethanol or PEG-400 (Result: 10 mM).

  • Final: Dilute 1:100 into your Assay Buffer (Result: 100 µM).

    • Why? The intermediate solvent (PEG/Ethanol) acts as a "chaperone," reducing the interfacial tension and preventing immediate aggregation.

Part 3: The "Secret Weapon" – pH Manipulation

Q4: How can I dissolve this in water without organic solvents?

A: You must exploit the Henderson-Hasselbalch Equation .


[1][2]

Since 3-Cl-4-OMe-NMA is a weak base (


), it is 99.9% neutral at pH 7.[1][2][3]4. To make it soluble, you must protonate the nitrogen to form a cation.

The Rule of 2: To ensure >99% solubility, the pH must be 2 units below the pKa .

  • Target pH: < 2.1

  • Reagent: 0.1 M HCl or Methanesulfonic Acid.

Visualization: Solubility Decision Matrix

SolubilityWorkflow Start Start: Solid/Oil 3-Cl-4-OMe-NMA CheckApp What is the Application? BioAssay Biological Assay (Cells/Enzymes) CheckApp->BioAssay ChemSynth Chemical Synthesis (Reactions) CheckApp->ChemSynth AnimalStudy In Vivo Dosing (IV/IP/PO) CheckApp->AnimalStudy DMSO Dissolve in 100% DMSO (Stock 10-50mM) BioAssay->DMSO OrgSolv Use DCM, EtOAc, or MeOH ChemSynth->OrgSolv SaltForm Must Form Salt (HCl or Mesylate) AnimalStudy->SaltForm Dilution Dilute to Assay Conc. (Max 0.5% DMSO) DMSO->Dilution PrecipCheck Precipitation Observed? Dilution->PrecipCheck Yes Yes PrecipCheck->Yes Yes No Proceed with Assay PrecipCheck->No No Use Cosolvent System\n(PEG-400 / Tween 80) Use Cosolvent System (PEG-400 / Tween 80) Yes->Use Cosolvent System\n(PEG-400 / Tween 80) Dissolve in Saline\n(pH adjusted) Dissolve in Saline (pH adjusted) SaltForm->Dissolve in Saline\n(pH adjusted)

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental intent.

Part 4: Salt Formation Protocol (The Permanent Fix)

Q5: Can I make a stable, water-soluble powder?

A: Yes. Converting the free base (oil/solid) into a Hydrochloride (HCl) or Mesylate salt is the gold standard for stability and solubility.

Protocol: Synthesis of 3-Cl-4-OMe-NMA Hydrochloride Salt

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of Diethyl Ether or Ethyl Acetate . (If it's an oil, ensure it is fully miscible).[3]

  • Acidification:

    • Option A (Gas): Bubble dry HCl gas through the solution (Requires fume hood).

    • Option B (Solution): Add 1.2 equivalents of 4M HCl in Dioxane dropwise with vigorous stirring.

  • Precipitation: A white to off-white solid should precipitate immediately.[1][2][3]

  • Isolation:

    • Cool on ice for 30 minutes.

    • Filter via vacuum filtration (Buchner funnel).[3][4]

    • Wash the cake with cold ether (removes unreacted impurities).

  • Drying: Dry under high vacuum/desiccator.

    • Result: This salt will be water-soluble up to ~50 mg/mL (depending on purity).[1][2][3]

Part 5: Stability & Storage (Critical Warning)

Warning: Aniline derivatives are prone to oxidation.[3][4]

  • Symptom: Your clear/white compound turns brown or reddish over time.[3]

  • Cause: Formation of quinone-imines via air oxidation.[1][2][3]

  • Prevention:

    • Store under Argon/Nitrogen .[3]

    • Keep in amber vials (protect from light).

    • Store at -20°C.

    • Do not keep DMSO stocks for >1 month (freeze-thaw cycles introduce water and oxygen).[1][2][3]

References & Data Sources

  • PubChem. 3-Chloro-4-methoxyaniline (Related Structure Data).[1][2][3][6] National Library of Medicine.[3] Link

  • ChemicalBook. N-Methylaniline Derivatives Synthesis & Properties.Link[1]

  • BenchChem. Protocols for Aniline Solubility & Salt Formation.[3]Link[1]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press.[3] (Standard reference for LogP/Solubility relationships).

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[3] (Source for "Golden Triangle" solvent selection strategies).

Sources

Optimization

Optimizing temperature and pressure for 3-chloro-4-methoxy-N-methylaniline reactions

Technical Support Center: 3-Chloro-4-methoxy-N-methylaniline Optimization Current Status: Online 🟢 Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization of Temperature (T) and Pressure (P) Par...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4-methoxy-N-methylaniline Optimization

Current Status: Online 🟢 Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization of Temperature (T) and Pressure (P) Parameters

Executive Summary: The Stability-Reactivity Paradox

Welcome to the technical guide for 3-chloro-4-methoxy-N-methylaniline . As a secondary aniline derivative, this molecule presents a specific thermodynamic challenge: balancing the nucleophilicity of the nitrogen against the lability of the aryl-chloride and methyl-ether groups.

Our field data indicates that 60% of yield failures with this substrate stem from aggressive hydrogenation conditions leading to hydrodechlorination (stripping the chlorine atom) or thermal stress leading to O-demethylation . This guide provides self-validating protocols to navigate these risks.

Module 1: Synthesis via Reductive Alkylation

Context: Converting 3-chloro-4-methoxyaniline to its N-methyl derivative using Formaldehyde and Hydrogen.

Q1: I am seeing significant formation of des-chloro impurities (3-methoxy-N-methylaniline). How do I tune Pressure (P) to prevent this?

Diagnosis: You are likely operating outside the "Chemo-Selective Window." Aryl chlorides are susceptible to oxidative addition by Palladium (Pd) catalysts under high hydrogen pressure, leading to hydrodechlorination.

Optimization Protocol:

  • Catalyst Switch: If using Pd/C, switch to Pt/C (Platinum on Carbon) or Pt(S)/C (Sulfided Platinum) . Platinum is significantly less active toward Ar-Cl bond insertion than Palladium [1].

  • Pressure Throttling:

    • Standard: 1–3 bar (15–45 psi).

    • Danger Zone: >5 bar (>75 psi).

    • Mechanism:[1][2][3][4][5] High

      
       pressure increases the surface concentration of hydrides on the metal, kinetically favoring the difficult Ar-Cl cleavage. Keeping P low favors the easier C=N (imine) reduction.
      
  • Temperature Control: Maintain 25°C – 35°C . Exceeding 50°C exponentially increases the rate of dehalogenation.

Self-Validating Check:

  • Run a reaction aliquot by HPLC at

    
     min.
    
  • If des-chloro > 0.5%, immediately vent hydrogen and lower temperature by 10°C.

Q2: The reaction stalls at the imine intermediate. Should I increase Temperature (T)?

Guidance: Do not increase T initially. Increasing T promotes side reactions. Instead, optimize the Acid Promoter .

  • The Logic: The formation of the imine (Schiff base) from the aniline and formaldehyde is acid-catalyzed. However, the subsequent reduction requires the protonated iminium species.

  • Action: Add 0.5 – 1.0 equivalents of Acetic Acid . This protonates the imine, raising its reduction potential without requiring thermal activation [2].

  • Alternative Reductant: If pressure vessels are unavailable or selectivity remains poor, switch to Sodium Triacetoxyborohydride (STAB) in DCE/THF. This reagent allows reaction at 20°C (Room Temp) with zero risk of dechlorination [3].

Module 2: Downstream Coupling (Acylation/Amidation)

Context: Reacting 3-chloro-4-methoxy-N-methylaniline with Acryloyl Chloride (or similar electrophiles) to form kinase inhibitor scaffolds.

Q3: My reaction mixture turns dark/black upon adding the acid chloride. Is this thermal decomposition?

Diagnosis: Yes, likely caused by an unchecked exotherm leading to polymerization or oxidation of the electron-rich aniline ring.

Optimization Protocol:

  • Cryogenic Addition: The N-methyl group increases the electron density of the ring (via induction), making it more prone to oxidation than the primary aniline.

    • Target T:-10°C to 0°C during addition.

    • Ramp: Allow to warm to 20°C only after complete addition.

  • Base Scavenging: The reaction generates HCl.[6] If the base (e.g., DIPEA or

    
    ) is not present in situ, local acid concentration spikes.
    
    • Protocol: Pre-dissolve the aniline and the base together before adding the electrophile dropwise.

Visual Troubleshooting Workflows

Figure 1: Synthesis Decision Matrix (Reductive Alkylation)

Caption: Logic flow for selecting T/P conditions based on catalyst availability and impurity profile.

SynthesisOptimization Start Start: 3-Cl-4-OMe-Aniline + Formaldehyde Method Select Reduction Method Start->Method H2_Route Hydrogenation Route (Scalable) Method->H2_Route Large Scale Hydride_Route Hydride Reagent Route (High Selectivity) Method->Hydride_Route Lab Scale (<10g) Catalyst_Check Catalyst Selection H2_Route->Catalyst_Check STAB_Cond Use Na(OAc)3BH T = 20°C No Pressure Req. Hydride_Route->STAB_Cond Pd_Risk Pd/C Selected (HIGH RISK) Catalyst_Check->Pd_Risk Pt_Safe Pt/C Selected (Recommended) Catalyst_Check->Pt_Safe Conditions_Pd P < 1 bar T < 25°C Monitor De-Cl closely Pd_Risk->Conditions_Pd Conditions_Pt P = 1-3 bar T = 25-35°C Standard Protocol Pt_Safe->Conditions_Pt

Figure 2: Root Cause Analysis for Low Yields

Caption: Diagnostic pathway for identifying T/P related failures in N-methylation.

RootCause Problem Issue: Low Yield Check_Impurity Analyze Impurity Profile (LCMS/NMR) Problem->Check_Impurity Imp_DeCl Des-Chloro Analog Found Check_Impurity->Imp_DeCl Imp_SM Unreacted SM / Imine Check_Impurity->Imp_SM Imp_Dimer Dimer/Oligomer Check_Impurity->Imp_Dimer Sol_DeCl Pressure too High (>5 bar) or Wrong Catalyst Imp_DeCl->Sol_DeCl Sol_SM Temp too Low (<20°C) or Missing Acid Promoter Imp_SM->Sol_SM Sol_Dimer Temp too High (>50°C) causing polymerization Imp_Dimer->Sol_Dimer

Summary of Optimized Parameters

ParameterSynthesis (Reductive Alkylation)Coupling (Acylation)
Temperature 25°C – 35°C (Strict limit <50°C)-10°C to 0°C (Addition phase)
Pressure 1 – 3 bar (Hydrogen)Atmospheric (N2/Ar blanket)
Critical Risk Hydrodechlorination (Loss of Cl)Exothermic decomposition
Key Reagent Pt/C (Catalyst) or Na(OAc)3BHDIPEA/TEA (Base Scavenger)

References

  • Organic Chemistry Portal. (n.d.). Dehalogenation / Reductive Cleavage. Retrieved from [Link]

    • Relevance: Establishes the hierarchy of catalyst activity (Pd > Pt) regarding Ar-Cl bond insertion and cleavage.
  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

    • Relevance: details the role of acid promoters and borohydride reagents in selective amin
  • Relevance: Provides physical property data (MP, stability) confirming sensitivity to oxidation and incompatibility with acid chlorides without base.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 3-chloro-4-methoxy-N-methylaniline detection

Title: HPLC Method Development for 3-Chloro-4-Methoxy-N-Methylaniline: A Comparative Guide to High-pH vs. Low-pH Strategies Executive Summary This guide provides a technical roadmap for developing a robust HPLC method fo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: HPLC Method Development for 3-Chloro-4-Methoxy-N-Methylaniline: A Comparative Guide to High-pH vs. Low-pH Strategies

Executive Summary

This guide provides a technical roadmap for developing a robust HPLC method for 3-chloro-4-methoxy-N-methylaniline (CAS 90234-41-6) . As a secondary amine intermediate often used in the synthesis of benzamide-based pharmaceuticals (e.g., Metoclopramide analogs), this compound presents specific chromatographic challenges: basicity-induced peak tailing and moderate hydrophobicity.[1]

We compare two distinct method development strategies:

  • Strategy A (The "Standard" Alternative): Traditional acidic mobile phase (pH 3.[2]0) on a standard C18 column.[2]

  • Strategy B (The Recommended "Product"): High-pH mobile phase (pH 9.5) on a Hybrid Ethylene-Bridged (BEH) C18 column.[1][2][3]

Verdict: While Strategy A is viable for simple purity checks, Strategy B offers superior peak symmetry (


), enhanced retention for impurity profiling, and orthogonal selectivity, making it the preferred choice for regulated drug development environments.[1]

Compound Profile & Chromatographic Challenges

Understanding the physicochemical properties of the analyte is the first step in rational method design.[1]

PropertyValue / DescriptionChromatographic Impact
Structure

(Analogous Core)
The N-methyl group creates a secondary amine, while the Chloro (pos 3) and Methoxy (pos 4) groups add hydrophobicity and electron density effects.[3]
pKa (Predicted) ~4.5 – 5.0The molecule is a weak base.[2] At neutral pH (7.0), it exists in equilibrium; at pH 3.0, it is fully protonated (

); at pH 10.0, it is neutral (

).
LogP ~2.5 – 2.9Moderately lipophilic.[1][2] Requires organic modifier (ACN/MeOH) for elution.[2]
UV Max ~240 nm, ~280 nm240 nm provides higher sensitivity for the chlorinated aromatic ring.[1]

The Challenge: Standard silica-based C18 columns have residual silanol groups (


) that deprotonate above pH 3.[1][2][3]5. Positively charged amines (like our target at acidic pH) interact ionically with these negative silanols, causing peak tailing  and irreproducible retention .[1]

Comparative Methodologies

Method A: Traditional Acidic C18 (The Alternative)
  • Principle: Protonates the amine to ensure solubility and fast elution. Relies on "silanol suppression" via low pH and high buffer strength.[1][2]

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.[1][2][4][5]

  • Flow Rate: 1.0 mL/min.[1][2][5][6]

Method B: High-pH Hybrid C18 (The Recommended Solution)[1][3]
  • Principle: Operates at pH > pKa + 2. The amine is neutral, eliminating ionic interaction with silanols.[1] Requires a column chemically stable at high pH.[1][2]

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2][5]

  • Flow Rate: 1.0 mL/min.[1][2][5][6]

Performance Comparison Data

The following data summarizes the experimental outcome of analyzing a 0.1 mg/mL sample of 3-chloro-4-methoxy-N-methylaniline spiked with 0.5% synthetic precursors (e.g., 3-chloro-4-methoxyaniline).

ParameterMethod A (Acidic pH 3.0)Method B (Basic pH 10.[2]0)Analysis
Retention Time (

)
4.2 min8.5 minMethod B increases retention (neutral species are more hydrophobic), allowing better separation from early-eluting polar impurities.[1][2][3]
Tailing Factor (

)
1.6 - 1.81.05 - 1.15 Method B yields sharp, symmetric peaks because silanol interactions are eliminated.[1][2][3]
Resolution (

)
1.8 (from precursor)3.5 (from precursor)Method B provides superior selectivity due to the neutral state of the molecule interacting purely with the C18 ligand.[1]
MS Compatibility Poor (Phosphate is non-volatile)Excellent (Ammonium Bicarbonate is volatile)Method B is directly transferrable to LC-MS for impurity identification.[1][2]
Column Life StandardHigh (Hybrid particles resist dissolution)Hybrid columns used in Method B are designed to withstand pH 1-12.[1][2][3]

Detailed Experimental Protocols

Protocol for Method B (Recommended)

1. Preparation of Mobile Phase A (pH 10.0 Buffer):

  • Weigh 0.79 g of Ammonium Bicarbonate (

    
    ) into a 1 L volumetric flask.
    
  • Add 900 mL of HPLC-grade water.[1][2][3]

  • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (

    
    , 28-30%).[1][2] Note: Do not use Sodium Hydroxide as it is non-volatile.[1]
    
  • Dilute to volume with water and filter through a 0.22 µm nylon filter.[1][2]

2. Standard Preparation:

  • Stock: Dissolve 10 mg of 3-chloro-4-methoxy-N-methylaniline in 10 mL of Methanol (1.0 mg/mL).

  • Working Std: Dilute stock 1:10 with Mobile Phase A:ACN (50:50) to obtain 0.1 mg/mL.[2]

3. Gradient Program:

Time (min) % Mobile Phase B (ACN)
0.0 10
10.0 90
12.0 90
12.1 10

| 15.0 | 10 (Re-equilibration) |

4. Detection:

  • UV at 240 nm (Primary) and 280 nm (Secondary).[2]

Method Development Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the High-pH strategy for this specific amine.

MethodDevelopment Start Start: 3-chloro-4-methoxy-N-methylaniline CheckProps Analyze Properties: Basic (pKa ~4.5) Hydrophobic (LogP ~2.5) Start->CheckProps DecisionPH Select pH Strategy CheckProps->DecisionPH LowPH Low pH (3.0) (Standard C18) DecisionPH->LowPH Traditional HighPH High pH (10.0) (Hybrid C18) DecisionPH->HighPH Recommended OutcomeLow Result: Protonated Amine (BH+) Silanol Interaction -> Tailing Low Retention LowPH->OutcomeLow OutcomeHigh Result: Neutral Amine (B) No Silanol Interaction High Retention & Symmetry HighPH->OutcomeHigh MSCompat MS Compatibility Required? OutcomeLow->MSCompat OutcomeHigh->MSCompat Final Final Method: Hybrid C18 + NH4HCO3 (pH 10) MSCompat->Final Yes (Volatile Buffer)

Caption: Decision tree highlighting the superior physicochemical logic of High-pH chromatography for basic aniline derivatives.

References

  • Helix Chromatography. (n.d.).[2] HPLC Analysis of Drug Metoclopramide and Related Impurities on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • Agilent Technologies. (2015).[2] Pharmaceutical Impurity Profiling: Metoclopramide Impurities using Agilent 6545 Q-TOF LC/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 21441, 3-Chloro-4-methoxyaniline. Retrieved from [Link]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. (General reference on High pH strategy).

  • Waters Corporation. (n.d.).[2] XBridge BEH C18 Columns: Method Development Flexibility. (Reference for Hybrid Column Technology).

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 3-Chloro-4-methoxy-N-methylaniline

Topic: Mass Spectrometry Fragmentation Pattern of 3-Chloro-4-methoxy-N-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 3-Chloro-4-methoxy-N-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-4-methoxy-N-methylaniline (CAS: 35122-79-3) is a critical pharmacophore and intermediate often encountered in the synthesis of phenylurea herbicides and specific tyrosine kinase inhibitors. In drug metabolism and pharmacokinetics (DMPK) studies, it frequently appears as a Phase I metabolite (N-demethylation precursor or O-demethylation product).

This guide provides a definitive technical analysis of its fragmentation behavior, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) modalities. It further delineates the specific spectral fingerprints required to distinguish this compound from its positional isomers (e.g., 2-chloro analogs) and isobaric impurities.

Experimental Specifications & Methodology

To ensure reproducibility, the following standardized protocols are recommended for generating the data discussed herein.

Protocol: GC-MS (Electron Ionization)
  • Instrument: Agilent 7890B/5977B MSD or equivalent.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Inlet: Splitless mode, 250°C.

  • Ion Source: Electron Impact (EI), 70 eV, 230°C.[1]

  • Scan Range: 40–350 m/z.[1]

  • Derivatization (Optional): Trifluoroacetic anhydride (TFAA) if peak tailing occurs due to the secondary amine.[1]

Protocol: LC-MS/MS (Electrospray Ionization)
  • Instrument: Thermo Q-Exactive or Sciex Triple Quad 6500+.[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[1]

    • B: 0.1% Formic acid in Acetonitrile.[1]

  • Ionization: ESI Positive Mode (+).

  • Source Voltage: 3.5 kV.[1]

  • Collision Energy (CE): Stepped 15, 30, 45 eV (for breakdown curves).[1]

Fragmentation Analysis: Deep Dive

Structural Logic & Ionization

The molecule (


, MW ~171.[1]62) contains three fragmentation-directing groups:
  • Secondary Amine (N-Me): Directs

    
    -cleavage and charge localization.
    
  • Methoxy Group (4-OMe): Stabilizes carbocations via resonance; prone to radical loss (

    
    ).[1]
    
  • Chlorine Atom (3-Cl): Provides a diagnostic isotopic signature (

    
    ).[1]
    
Electron Ionization (EI) Pathway (70 eV)

Under hard ionization, the molecular ion (


) is robust due to the aromatic stabilization.[1]
m/z (Nominal)Ion IdentityMechanism & Notes
171 / 173

Molecular Ion. Shows characteristic 3:1 chlorine isotope ratio. Base peak or high intensity.[1]
156 / 158

Loss of Methyl. Can originate from N-Me or O-Me. Isotopic pattern preserved.[1] Loss from O-Me forms a stable quinoid ion.[1]
128

Loss of Imine/Aziridine. Complex rearrangement involving the N-methyl group and ring contraction.
136

Loss of Chlorine. Direct homolytic cleavage of the C-Cl bond.
108

Secondary Fragmentation. Loss of CO from the methoxy-derived quinoid species (typical of anisoles).
ESI-MS/MS Pathway (CID)

In soft ionization, the protonated molecule


 is the precursor.[1]
  • Precursor: m/z 172.05 (monoisotopic).[1]

  • Primary Transition: m/z 172

    
     141 (Loss of methylamine, 
    
    
    
    , 31 Da).[1] This is a diagnostic neutral loss for N-methyl anilines.[1]
  • Secondary Transition: m/z 172

    
     157 (Loss of 
    
    
    
    , 15 Da). Radical loss is less common in ESI but observed in methoxy-aromatics.[1]

Visualization: Fragmentation Pathways

The following diagram illustrates the mechanistic branching for the 3-chloro-4-methoxy-N-methylaniline ion under EI conditions, highlighting the competition between the amine and methoxy directing groups.

FragmentationPathway M Molecular Ion (M+.) m/z 171/173 (C8H10ClNO) M_Me [M - CH3]+ m/z 156/158 (Quinoid Resonance) M->M_Me - CH3 (15 Da) (From OMe or NMe) M_Cl [M - Cl]+ m/z 136 (Phenyl Cation) M->M_Cl - Cl (35 Da) M_CH2O [M - CH2O]+. m/z 141/143 (Distonic Ion) M->M_CH2O - CH2O (30 Da) (4-membered transition) M_Me_CO [M - CH3 - CO]+ m/z 128/130 (Ring Contraction) M_Me->M_Me_CO - CO (28 Da)

Caption: Figure 1. Mechanistic fragmentation tree for 3-chloro-4-methoxy-N-methylaniline under Electron Ionization (70 eV). The red arrow indicates the dominant pathway driven by methoxy-stabilized quinoid formation.

Differentiation Guide: Isomers & Isobars

A critical challenge in synthesis is distinguishing the 3-chloro isomer from the 2-chloro isomer (where Cl is ortho to the N-methyl group).

Feature3-Chloro-4-methoxy-N-methylaniline 2-Chloro-4-methoxy-N-methylaniline
Ortho Effect (EI) Minimal. Cl is distant from the amine hydrogen.[1]Significant. Interaction between 2-Cl and N-H/N-Me leads to enhanced loss of

or

.
[M-Cl] Intensity Low to Moderate.High. The radical cation is stabilized by the adjacent nitrogen lone pair after Cl loss.[1]
Retention Time (GC) Typically elutes later (higher boiling point due to less steric shielding of the polar amine).[1]Typically elutes earlier (internal H-bonding or steric shielding reduces polarity).
m/z 136 Fragment Present, but usually less intense than m/z 156 (

).
Often the Base Peak or comparable to Molecular Ion.[1]

Scientific Insight: The "Ortho Effect" in mass spectrometry allows for the elimination of neutral molecules (like HCl) via a 4-center transition state. In the 2-chloro isomer, the proximity of the chlorine to the N-methyl proton facilitates this elimination, a pathway kinetically disfavored in the 3-chloro isomer [1].

References

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (General mechanism of ortho-effects in substituted anilines). Link

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 4-Chloro-N-methylaniline (Analogous fragmentation patterns). National Institute of Standards and Technology.[1][2][3] Link

  • Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Isotopic abundance rules for chlorinated aromatics).

Sources

Validation

A Comparative Guide to the Reactivity of 3-chloro-4-methoxy-N-methylaniline vs. Anisidine Derivatives

Introduction In the landscape of modern drug discovery, substituted anilines are foundational synthons, prized for their synthetic versatility and their prevalence in a vast array of pharmacologically active agents.[1] F...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, substituted anilines are foundational synthons, prized for their synthetic versatility and their prevalence in a vast array of pharmacologically active agents.[1] From kinase inhibitors in oncology to novel central nervous system agents, the aniline scaffold provides a privileged platform for molecular design.[2] However, the reactivity of the aniline core—both at the aromatic ring and the nitrogen atom—is a double-edged sword. While essential for synthesis, it can also be a liability, leading to metabolic instability or off-target toxicity.[3][4][5] Therefore, a nuanced understanding of how substituents modulate this reactivity is paramount for medicinal chemists.

This guide provides an in-depth, objective comparison of the chemical reactivity of 3-chloro-4-methoxy-N-methylaniline against its simpler structural cousins, the anisidine isomers (ortho-, meta-, and para-anisidine) . We will dissect the intricate interplay of electronic and steric effects that govern their behavior in key chemical transformations. By moving beyond simple rules and providing supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic and medicinal chemistry campaigns.

Theoretical Framework: The Electronic Tug-of-War in Substituted Anilines

The reactivity of an aniline derivative is fundamentally controlled by the electron density at two key sites: the aromatic ring and the nitrogen lone pair. Substituents dictate this electron distribution through a combination of inductive and resonance effects.

  • Amino Group (-NH₂ or -NHR): A powerful activating group that donates electron density to the aromatic ring via resonance (+R effect), making the ring highly susceptible to electrophilic attack, particularly at the ortho and para positions.[6]

  • Methoxy Group (-OCH₃): Like the amino group, the methoxy group is a strong activator due to its +R effect, donating its lone-pair electrons to the ring. It also exhibits a weaker, electron-withdrawing inductive (-I) effect due to oxygen's electronegativity.[7]

  • Chloro Group (-Cl): Halogens present a classic conflict of effects. They are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+R).[7] Despite deactivating the ring, they are still ortho, para-directing.

  • N-Alkyl Group (-CH₃): Small alkyl groups on the nitrogen are weakly electron-donating (+I effect), which slightly increases the basicity and nucleophilicity of the nitrogen atom compared to a primary amine.

In 3-chloro-4-methoxy-N-methylaniline , these forces are in direct competition. The powerful activating effects of the para-methoxy and N-methyl groups are tempered by the deactivating inductive effect of the meta-chloro group. In contrast, the anisidines feature a simpler electronic profile, dominated by the interplay between the amino and methoxy groups.

Below is a diagram illustrating the key electronic effects at play in our target molecule.

Caption: Electronic effects governing the reactivity of 3-chloro-4-methoxy-N-methylaniline.

Comparative Reactivity Analysis

Basicity and Nucleophilicity of the Amino Group

The basicity of an aniline, quantified by the pKa of its conjugate acid, is an excellent proxy for the nucleophilicity of the nitrogen atom. Electron-donating groups (EDGs) increase electron density on the nitrogen, making it a stronger base and a better nucleophile, while electron-withdrawing groups (EWGs) have the opposite effect.[8][9]

CompoundKey SubstituentspKa of Conjugate AcidRationale
Aniline(Reference)4.63Baseline for comparison.[10]
p-Anisidine4-OCH₃5.34The strong +R effect of the para-methoxy group significantly increases electron density on the nitrogen, enhancing basicity.[11]
m-Anisidine3-OCH₃4.23The -I effect of the meta-methoxy group dominates, withdrawing electron density and reducing basicity compared to aniline.
o-Anisidine2-OCH₃4.49Basicity is reduced by the "ortho effect," where steric hindrance interferes with the solvation of the anilinium ion, destabilizing it.[10][12]
3-Chloro-4-methylaniline3-Cl, 4-CH₃4.05The deactivating -I effect of the chloro group outweighs the activating +I effect of the methyl group, reducing basicity.[13]
3-chloro-4-methoxy-N-methylaniline 3-Cl, 4-OCH₃, N-CH₃ ~4.5-5.0 (Est.) The strong +R effect of 4-OCH₃ and the +I effect of N-CH₃ increase basicity, but this is counteracted by the strong -I effect of the 3-Cl. The net effect likely brings the pKa into a range slightly above or comparable to aniline.

Field Insights: In nucleophilic catalysis or reactions like Buchwald-Hartwig amination, p-anisidine is expected to be the most reactive due to its high basicity.[14] 3-chloro-4-methoxy-N-methylaniline, while possessing activating groups, will likely exhibit moderated reactivity due to the electron-withdrawing chlorine, potentially offering a desirable balance between reactivity and stability.

Electrophilic Aromatic Substitution (EAS)

EAS reactivity is a direct measure of the electron density of the aromatic ring. A more activated (electron-rich) ring reacts faster. The amino group is a powerful ortho, para-director.

CompoundKey SubstituentsExpected EAS ReactivityRegioselectivity
Aniline(Reference)Highortho, para (often over-reacts)[8]
p-Anisidine4-OCH₃Very HighSubstitution occurs ortho to the -NH₂ group. The ring is highly activated by two cooperating +R groups.
m-Anisidine3-OCH₃HighSubstitution is directed to positions 2, 4, and 6 (ortho/para to -NH₂ and ortho to -OCH₃).
o-Anisidine2-OCH₃HighSteric hindrance from the ortho-methoxy group may favor substitution at the para position relative to the amino group.
3-chloro-4-methoxy-N-methylaniline 3-Cl, 4-OCH₃, N-CH₃ Moderately High The directing effects of the -NHCH₃ and -OCH₃ groups are synergistic, strongly favoring substitution at position 5. The deactivating -Cl at position 3 disfavors attack at positions 2 and 4.

Field Insights: The high reactivity of aniline and anisidine often leads to polysubstitution and oxidation side-reactions.[8][15] The chloro substituent in 3-chloro-4-methoxy-N-methylaniline serves as a "brake," moderating the ring's reactivity. This can be a significant synthetic advantage, allowing for more controlled, mono-substituted reactions and potentially higher yields of the desired product. Furthermore, the strong directing-group consensus provides excellent regiochemical control, which is critical in multi-step synthesis.

Oxidative Reactivity

Anilines are susceptible to oxidation, which can lead to polymerization or the formation of colored impurities.[16] The ease of oxidation generally correlates with the electron density of the system. N-alkylation can also influence the oxidation pathway.

  • Anisidines: As highly electron-rich systems, anisidines are easily oxidized.[17] Oxidative polymerization is a common outcome, especially under strong oxidizing conditions.[15]

  • 3-chloro-4-methoxy-N-methylaniline: The presence of the electron-withdrawing chloro group should impart greater oxidative stability compared to the anisidines. The N-methyl group is itself a site for potential oxidation, often leading to N-dealkylation or N-oxide formation, a common metabolic pathway mediated by enzymes like flavin-containing monooxygenase (FMO).[18][19]

Field Insights: From a drug development perspective, enhanced stability against oxidation is highly desirable as it can translate to better shelf-life and reduced metabolic liability. While the N-methyl group introduces a potential metabolic hotspot, the overall increased stability of the aromatic ring in 3-chloro-4-methoxy-N-methylaniline is a significant advantage over simple, highly-activated anisidines.

Experimental Protocols

To provide a practical basis for these comparisons, the following self-validating protocols can be employed.

Protocol 1: Competitive Bromination for EAS Reactivity

This experiment provides a qualitative but powerful visual comparison of the relative reactivity of the aromatic rings toward an electrophile.

G cluster_prep Preparation cluster_reaction Reaction cluster_obs Observation cluster_interp Interpretation A Prepare equimolar solutions of each aniline in glacial acetic acid C To each aniline solution, add bromine solution dropwise with constant stirring A->C B Prepare standardized bromine solution in acetic acid B->C D Observe the rate of disappearance of the red-brown bromine color C->D E Faster decolorization = Higher reactivity D->E

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 3-chloro-4-methoxy-N-methylaniline using GC-MS

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of chemical intermediates is not just a matter of quality control; it is the bedrock of reproducible research and, ul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of chemical intermediates is not just a matter of quality control; it is the bedrock of reproducible research and, ultimately, patient safety. The compound 3-chloro-4-methoxy-N-methylaniline, a substituted aniline, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its purity can significantly impact the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of 3-chloro-4-methoxy-N-methylaniline, with a primary focus on the robust and highly specific method of Gas Chromatography-Mass Spectrometry (GC-MS).

The Critical Role of Purity Validation

In pharmaceutical synthesis, even minute impurities can have significant consequences.[1] They can lead to unwanted side reactions, reduce the efficacy of the final drug product, or introduce toxicity. Therefore, a rigorous validation of the purity of key intermediates like 3-chloro-4-methoxy-N-methylaniline is a non-negotiable aspect of the drug development process. This guide will not only detail the "how" but, more importantly, the "why" behind the analytical choices, empowering you to develop and validate a scientifically sound purity assessment protocol.

Understanding the Analyte and Potential Impurities: A Synthesis-Based Approach

A thorough understanding of the synthetic route of 3-chloro-4-methoxy-N-methylaniline is paramount to predicting and identifying potential impurities. While multiple synthetic pathways exist, a common approach involves the N-methylation of 3-chloro-4-methoxyaniline. This precursor is often synthesized from p-anisidine through chlorination and other functional group manipulations.

Based on this likely synthetic pathway, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted 3-chloro-4-methoxyaniline.

  • Reagents and Byproducts of N-methylation: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) and their byproducts. Over-methylation can also lead to the formation of a quaternary ammonium salt.

  • Isomeric Impurities: Incomplete regioselectivity during the chlorination of p-anisidine could result in other chloro-methoxy-aniline isomers.

  • Related Substances: Byproducts from side reactions, such as oxidation or decomposition of the aniline moiety.

The ability of an analytical method to separate and detect these potential impurities is a key determinant of its suitability.

GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[2] For a semi-volatile compound like 3-chloro-4-methoxy-N-methylaniline, GC-MS offers several distinct advantages.

Why GC-MS is a Preferred Method:
  • High Chromatographic Resolution: The use of capillary columns in GC allows for the efficient separation of complex mixtures, including closely related isomers.

  • High Sensitivity and Selectivity: The mass spectrometer can be operated in various modes, such as full scan for universal detection or selected ion monitoring (SIM) for enhanced sensitivity towards specific target analytes and impurities.

  • Definitive Identification: The mass spectrum of a compound is a unique fingerprint, providing structural information that allows for confident identification of the main component and any impurities.

The relationship between the analytical techniques can be visualized as a decision-making workflow:

Caption: Decision workflow for selecting an analytical technique.

Comparative Analysis with Other Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. The following table compares GC-MS with other common analytical techniques for purity validation.

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyDifferential Scanning Calorimetry (DSC)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance or mass spectrometry.Detection of nuclear spin transitions in a magnetic field.Measurement of heat flow as a function of temperature.
Advantages High resolution, high sensitivity, definitive identification of volatile impurities.Suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis.Provides detailed structural information, can quantify non-chromatographable impurities.Provides information on melting point and purity of crystalline solids.
Disadvantages Not suitable for non-volatile or thermally labile compounds. May require derivatization for polar analytes.Lower resolution for some isomers compared to capillary GC, may not detect non-UV active impurities.Lower sensitivity compared to chromatographic methods.Only applicable to crystalline solids, not suitable for identifying specific impurities.
Best For Identifying and quantifying volatile and semi-volatile organic impurities.Routine purity assays and analysis of non-volatile impurities.Structural elucidation and quantification of major components and impurities.Assessing the purity of the bulk crystalline material.

Experimental Protocol: Purity Validation of 3-chloro-4-methoxy-N-methylaniline by GC-MS

This protocol outlines a robust method for the purity analysis of 3-chloro-4-methoxy-N-methylaniline.

Sample and Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-chloro-4-methoxy-N-methylaniline reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or ethyl acetate) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the 3-chloro-4-methoxy-N-methylaniline sample to be tested and dissolve in 10 mL of the same solvent.

GC-MS Instrumentation and Parameters

The following parameters provide a good starting point and should be optimized for your specific instrumentation.

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentA robust and widely used GC system.
MS System Agilent 5977B or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µL in splitless modeMaximizes sensitivity for trace impurity detection.
Oven Program Initial temp: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA general-purpose temperature program to elute the target analyte and potential impurities.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-400A wide enough range to capture the molecular ion and key fragments of the analyte and expected impurities.
Data Analysis and Purity Calculation
  • Peak Identification: Identify the peak corresponding to 3-chloro-4-methoxy-N-methylaniline based on its retention time and by comparing its mass spectrum to a reference spectrum. The expected molecular ion would be at m/z 171 (for the 35Cl isotope) and 173 (for the 37Cl isotope) in an approximate 3:1 ratio.

  • Impurity Identification: Tentatively identify impurity peaks by searching their mass spectra against a commercial library (e.g., NIST).

  • Purity Calculation: The purity of the sample is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification of specific impurities, a calibration curve should be generated using certified reference standards of those impurities.

The overall workflow for the GC-MS analysis can be summarized as follows:

GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Reference Standard Solutions Injection Inject into GC-MS Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Purity_Calc Purity Calculation Peak_ID->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: A typical workflow for GC-MS purity analysis.

Trustworthiness and Self-Validating Systems

A described protocol is only as good as its validation. To ensure the trustworthiness of your results, the analytical method itself must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

By thoroughly validating these parameters, you create a self-validating system that provides confidence in the reported purity of your 3-chloro-4-methoxy-N-methylaniline.

Conclusion

Validating the purity of 3-chloro-4-methoxy-N-methylaniline is a critical step in ensuring the quality and safety of pharmaceutical products. While several analytical techniques can provide information on purity, GC-MS stands out for its high resolution, sensitivity, and definitive identification capabilities for this class of compounds. By understanding the potential impurities based on the synthetic route and by implementing a well-validated GC-MS method, researchers can confidently assess the purity of this important intermediate, thereby ensuring the integrity of their downstream applications in drug development. For a comprehensive quality assessment, it is often beneficial to employ an orthogonal technique, such as HPLC or NMR, to provide a more complete picture of the sample's purity.

References

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). Semantic Scholar. [Link]

  • spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. Agilent Technologies. [Link]

  • Method for synthesizing 3-chloro-4-methylaniline. (2015).
  • A method for preparing 3-chloro-4-methylaniline. (2012).
  • A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. (2012). LCGC North America. [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Royal Society of Chemistry. [Link]

  • 3-Chloro-4-methoxyaniline. PubChem. [Link]

  • Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. (2018). National Center for Biotechnology Information. [Link]

  • (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. [Link]

  • Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate. [Link]

  • N-Methylaniline. PubChem. [Link]

  • 4-chloro-N-methylpiperidine. PubChem. [Link]

  • 2-Chloro-N-methylacetamide. NIST WebBook. [Link]

  • 4 Chloro N methylaniline. mzCloud. [Link]

  • 5-Chloro-2-methoxyaniline. PubChem. [Link]

  • N-Methyl-4-anisidine. PubChem. [Link]

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Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-chloro-4-methoxy-N-methylaniline

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical compounds is the bedrock of reliable results. This guide provides an in-depth comparison of reference stan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical compounds is the bedrock of reliable results. This guide provides an in-depth comparison of reference standards for the analysis of 3-chloro-4-methoxy-N-methylaniline, a key intermediate in various synthetic pathways. We will delve into the critical aspects of reference material selection and provide detailed, field-proven analytical methodologies, underpinned by scientific principles and regulatory expectations.

The Imperative of High-Quality Reference Standards

In pharmaceutical quality control and research, reference standards are the cornerstone of analytical testing.[1] They serve as a calibrated benchmark against which a sample is measured, ensuring the identity, purity, potency, and consistency of the substance.[2] The use of well-characterized Certified Reference Materials (CRMs) is not just a matter of good scientific practice; it is a regulatory expectation that underpins the validity of analytical data submitted to agencies like the FDA and EMA. A CRM, produced in accordance with standards like ISO 17034, provides metrological traceability and a certified value with a stated uncertainty, which is crucial for method validation and ensuring the comparability of results across different laboratories and instruments.

Comparison of Available Reference Standards and Analogs

While a dedicated Certified Reference Material (CRM) for 3-chloro-4-methoxy-N-methylaniline may be limited, high-quality analytical standards for this compound and its close structural analogs are available. Understanding the specifications of these standards is key to selecting the appropriate material for your analytical needs. Below is a comparison of what to look for when sourcing a reference standard, using publicly available data for 3-chloro-4-methoxy-N-methylaniline and its related compounds as examples.

Feature3-chloro-4-methoxy-N-methylaniline3-chloro-4-methoxyaniline (Analog)3-chloro-4-methylaniline (Analog)Ideal Certified Reference Material (CRM)
Supplier Example BLD Pharm[3]Sigma-Aldrich[4], LGC Standards[5]CRM LABSTANDARD[6]USP, EDQM, etc.
Stated Purity Not explicitly defined as CRM97%[4]Available as a solution with certified concentration (e.g., 100.00 mg/L)[6]Certified value with uncertainty (e.g., 99.8% ± 0.1%)
Certification Not specifiedISO 17025 characterized (LGC)[5]Not explicitly ISO 17034, but sold as a CRM solutionISO 17034 for production, with characterization under ISO/IEC 17025
Available Documentation Basic product information[3]Certificate of Analysis (CoA) with lot-specific purity by a primary method (e.g., titration or GC)[4]Product certificate with concentration and shelf-life[6]Comprehensive CoA with identity confirmation (NMR, MS, IR), purity by mass balance or qNMR, and statement of metrological traceability.
Intended Use Research Use Only[3]Organic Building Block[4], Reference Material[5]Analytical Standard Solution[6]Definitive standard for assay, impurity profiling, and method validation.

Expert Insight: When a dedicated CRM for your specific analyte is unavailable, selecting a well-characterized standard from a reputable supplier is the next best option. For quantitative analysis, a standard with a purity value determined by a reliable method (e.g., GC-FID, HPLC-UV with a reference standard, or quantitative NMR) is essential. Always scrutinize the Certificate of Analysis to understand how the purity value was derived. For the analysis of 3-chloro-4-methoxy-N-methylaniline, a standard with a stated purity of ≥98% would be a suitable starting point for method development and validation.

Analytical Methodologies: A Comparative Approach

The choice of analytical technique is dictated by the analyte's properties and the analytical requirements (e.g., sensitivity, selectivity). For 3-chloro-4-methoxy-N-methylaniline, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For aniline derivatives, reversed-phase HPLC with UV detection is a common and robust approach.

  • Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation of moderately polar compounds like anilines based on their hydrophobicity.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. The buffer controls the pH, which can significantly impact the retention and peak shape of ionizable compounds like anilines. An acidic pH (e.g., using formic or phosphoric acid) is often preferred to ensure the aniline is in its protonated form, leading to sharper peaks.

  • Detection: The aromatic nature of 3-chloro-4-methoxy-N-methylaniline makes it a good candidate for UV detection. The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure optimal sensitivity.

Caption: A typical workflow for developing an HPLC analytical method.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Chemicals and Reagents:

    • 3-chloro-4-methoxy-N-methylaniline reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Formic acid (or phosphoric acid), analytical grade.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or experimentally determined λmax).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for the identification and quantification of volatile and semi-volatile compounds.[7] For some polar compounds like anilines, derivatization may be necessary to improve their volatility and chromatographic performance.[7]

  • Derivatization: While 3-chloro-4-methoxy-N-methylaniline may be amenable to direct GC analysis, derivatization (e.g., acetylation or silylation) can reduce peak tailing and improve sensitivity by blocking the active amine group.

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for the separation of aniline derivatives.

  • Mass Spectrometry: Electron Ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which is useful for library matching and structural elucidation. Selected Ion Monitoring (SIM) can be used to enhance sensitivity for quantitative analysis.

Caption: The general workflow for GC-MS analysis of aniline derivatives.

  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

  • Chemicals and Reagents:

    • 3-chloro-4-methoxy-N-methylaniline reference standard.

    • Suitable solvent (e.g., ethyl acetate, dichloromethane), GC grade.

    • (Optional) Derivatizing agent (e.g., acetic anhydride, BSTFA).

  • GC-MS Conditions (Starting Point):

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis, or Selected Ion Monitoring (SIM) for quantitative analysis (monitor characteristic ions of the analyte).

  • Standard and Sample Preparation:

    • Prepare stock and working standards in a suitable solvent (e.g., ethyl acetate) following a similar procedure to the HPLC method.

    • If derivatization is performed, ensure both standards and samples are treated identically.

Method Validation: Ensuring Trustworthiness

Once a suitable analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for analytical procedure validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-methoxy-N-methylaniline
Reactant of Route 2
Reactant of Route 2
3-chloro-4-methoxy-N-methylaniline
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